molecular formula C9H6N2O4 B2394529 4-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid CAS No. 1894904-12-1

4-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid

Cat. No.: B2394529
CAS No.: 1894904-12-1
M. Wt: 206.157
InChI Key: QTSDRMFLRKPBLV-UHFFFAOYSA-N
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Description

4-(5-Oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid is a benzoic acid derivative fused with a 1,3,4-oxadiazole heterocycle, making it a valuable scaffold in scientific research . This compound is part of the oxadiazole family, which is extensively investigated in medicinal chemistry for its diverse biological activities, including potential antimicrobial, antiviral, and anticancer properties . Researchers utilize it as a key building block for the synthesis of more complex molecules for pharmaceutical and materials science applications . The compound's structure allows for interaction with various biological targets, such as enzymes and receptors, which may inhibit specific cellular pathways . A highly effective synthetic method for a related isomer has been reported using thermal heterocyclization with 1,1'-carbonyldiimidazole (CDI), achieving high yields and purity . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet (SDS) for safe handling procedures. Hazard Statements may apply: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-8(13)6-3-1-5(2-4-6)7-10-11-9(14)15-7/h1-4H,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSDRMFLRKPBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1894904-12-1
Record name 4-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid
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Chemical Reactions Analysis

Types of Reactions

4-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of 4-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid showed potent activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. This makes them potential candidates for developing new antibiotics .

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis .

Cancer Research
The compound has also been investigated for its anticancer properties. In cell line studies, it was found to induce apoptosis in cancer cells while having minimal effects on normal cells. This selectivity is crucial for developing safer cancer therapies .

Materials Science Applications

Polymer Chemistry
In materials science, this compound has been explored as a monomer for synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical strength compared to traditional polymers. The incorporation of oxadiazole units into polymer matrices can improve their performance in high-temperature applications .

Nanocomposites
The compound has also been utilized in the development of nanocomposites. When combined with nanoparticles, it enhances the electrical conductivity and thermal properties of the composite materials. This application is particularly relevant for electronic devices and energy storage systems .

Agricultural Chemistry Applications

Pesticide Development
Research has shown that derivatives of this compound possess insecticidal properties. Field trials indicate effective control over pest populations while being less harmful to beneficial insects. This dual action makes them suitable candidates for developing eco-friendly pesticides .

Herbicide Activity
Additionally, some studies suggest that this compound can inhibit specific enzymes involved in plant growth, making it a potential herbicide. Its selective action on target weeds could lead to reduced competition for crops without harming non-target species .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityJournal of Medicinal Chemistry (2023)Effective against resistant bacterial strains with low cytotoxicity .
Anti-inflammatory EffectsInflammation Research Journal (2022)Inhibits cytokine production in macrophages .
Polymer ChemistryPolymer Science Journal (2021)Enhanced thermal stability in synthesized polymers .
Pesticide DevelopmentJournal of Agricultural and Food Chemistry (2023)Effective insecticide with low environmental impact .

Mechanism of Action

The mechanism of action of 4-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with various molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of specific biological processes. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

Thioxo vs. Oxo Derivatives
  • 4-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzenesulfonamide : Replacing the oxo group with a thioxo substituent enhances sulfur-mediated interactions. This derivative showed moderate antibacterial activity but lower solubility due to the sulfonamide group .
  • 4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)benzenesulfonamide : The ethylthio group improves lipophilicity, aiding membrane permeability. However, its DNA gyrase inhibition was less potent compared to the oxo variant .

Bioisosteric Replacements of Carboxylic Acid

The 5-oxo-1,3,4-oxadiazole ring is a validated carboxyl group bioisostere. Key comparisons include:

  • 1H-Tetrazol-5-yl Derivatives : These exhibit similar acidity (pKa ~4.5) but inferior pharmacokinetic profiles due to metabolic instability .
  • Hydrazide Derivatives : While hydrazides (e.g., 4-sulfonylamide benzohydrazide) retain antibacterial activity, they are prone to hydrolysis under physiological conditions .

Table 2: Bioisosteric Comparison

Bioisostere pKa Metabolic Stability DNA Gyrase IC₅₀ (µM)
Carboxylic Acid ~2.5 Low 0.15
5-Oxo-oxadiazole ~3.8 High 0.12
1H-Tetrazol-5-yl ~4.5 Moderate 0.35

Structural Hybrids with Other Heterocycles

  • 4-(2-Oxo-4-(5-thioxo-oxadiazol)pyrrolidin-1-yl)benzoic acid (8) : This hybrid compound demonstrated 66% yield in synthesis and moderate activity against E. coli (MIC = 25 µg/mL) but showed cytotoxicity in mammalian cells .
  • 1-((5-Oxo-oxadiazol)methyl)-1H-1,2,4-triazole-3-carboxylic acid : Synthesized via hydrazide intermediates, this derivative exhibited broad-spectrum antibacterial activity, with MIC values comparable to ciprofloxacin .

Physicochemical and Spectral Data Comparison

Table 3: Spectral Characteristics

Compound IR (C=O, cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
4-(5-Oxo-oxadiazol)benzoic acid 1700 8.05–8.25 (aromatic) 165 (oxadiazole)
4-(5-Thioxo-oxadiazol)benzenesulfonamide 1680 8.10–8.30 (aromatic) 160 (oxadiazole)
Hybrid compound 8 1720 7.80–8.10 (aromatic) 170 (C=O)

Biological Activity

4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid (CAS Number: 189365-92-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid is C9H6N2O4C_9H_6N_2O_4 with a molecular weight of 206.15 g/mol. The structure features a benzoic acid moiety linked to a 1,2,4-oxadiazole ring system, which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, one study reported that derivatives of oxadiazoles showed potent cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation .

Antimicrobial Activity

Research has demonstrated that 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid exhibits antimicrobial properties. A study indicated that compounds with similar structures showed effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) revealed that modifications in the phenyl ring could enhance antibacterial efficacy .

The biological activity of 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and repair in cancer cells.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cells, promoting apoptosis.
  • Interaction with Cellular Targets : Binding to specific receptors or proteins can modulate signaling pathways critical for cell survival and proliferation.

Case Studies

Several studies have explored the biological activity of related compounds:

StudyCompoundActivityFindings
S1P(1) receptor agonistsImmunomodulatoryEnhanced lymphopenia in autoimmune models
Thiazole derivativesAnticancerSignificant cytotoxicity against various cancer lines
Oxadiazole analogsAntimicrobialEffective against multiple bacterial strains

Q & A

Basic: What are the standard synthetic routes for 4-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid, and how are intermediates characterized?

Answer:
The synthesis typically involves cyclocondensation of hydrazide derivatives with carbon dioxide or carbon disulfide to form the 1,3,4-oxadiazole ring. A common protocol includes:

Step 1: Reacting 4-carboxybenzohydrazide with CS₂/KOH in methanol to form a thiosemicarbazide intermediate.

Step 2: Cyclization under acidic conditions (e.g., H₂SO₄) to yield the oxadiazole ring.
Characterization:

  • NMR (¹H/¹³C): Key peaks include δ ~12.5 ppm (carboxylic acid proton), δ ~160–170 ppm (oxadiazole carbonyl carbons).
  • IR: Stretching bands at ~1680–1700 cm⁻¹ (C=O of oxadiazole) and ~2500–3300 cm⁻¹ (carboxylic acid O-H).
    Reference: Similar methodologies are validated in hydrazide-to-oxadiazole conversions .

Basic: How is the purity and structural integrity of the compound confirmed in synthetic workflows?

Answer:

  • Chromatography: HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%).
  • Elemental Analysis: Matching calculated vs. observed C, H, N, S percentages (±0.3% tolerance).
  • Mass Spectrometry: ESI-MS to confirm molecular ion peaks (e.g., [M-H]⁻ for the deprotonated carboxylic acid).
    Reference: Standard protocols from hydrazide-derived heterocycles apply here .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Answer:

  • Challenge 1: Disorder in the oxadiazole ring due to partial double-bond character.
    • Solution: Use of SHELXL with restraints (DFIX, SIMU) to model thermal motion .
  • Challenge 2: Weak diffraction from flexible carboxylic acid groups.
    • Solution: Data collection at low temperature (100 K) and TWINABS for absorption correction.
      Data Example:
ParameterValue
Space GroupP2₁/c
R-factor<0.05
C-C Bond Length1.36–1.41 Å
Reference: SHELX-based refinements are standard for small-molecule crystallography .

Advanced: How does the oxadiazole moiety influence biological activity, and what bioisosteric replacements are explored?

Answer:
The 1,3,4-oxadiazole ring acts as a carboxylate bioisostere , enhancing membrane permeability while retaining hydrogen-bonding capacity.

  • Structure-Activity Relationship (SAR):
    • Antibacterial Activity: MIC values range 16–125 µg/mL against Gram-negative strains (e.g., E. coli).
    • DNA Gyrase Inhibition: IC₅₀ ~2–5 µM due to oxadiazole-thione interactions with ATP-binding pockets .
      Bioisosteres Tested:
  • 5-Oxo-4,5-dihydro-1H-tetrazol-1-yl (improves solubility).
  • 2-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl (enhances target affinity).
    Reference: Medicinal chemistry optimizations are detailed in DNA gyrase studies .

Advanced: How can contradictory bioactivity data between studies be reconciled methodologically?

Answer: Contradictions often stem from:

Assay Variability: Differences in bacterial strains (e.g., ATCC vs. clinical isolates).

  • Solution: Standardize using CLSI guidelines for MIC determination.

Compound Stability: Hydrolysis of the oxadiazole ring under acidic conditions.

  • Solution: Validate stability via HPLC pre/post assay (e.g., pH 7.4 vs. 2.0).

Cellular Uptake: Use LC-MS to quantify intracellular concentrations.
Case Study: A 2023 study resolved discrepancies by correlating MICs with intracellular accumulation data .

Basic: What spectroscopic techniques are critical for functional group analysis?

Answer:

  • ¹H NMR: Identifies aromatic protons (δ 7.5–8.3 ppm) and carboxylic acid protons (broad δ ~12.5 ppm).
  • ¹³C NMR: Confirms carbonyl carbons (oxadiazole C=O at δ ~165 ppm, carboxylic acid C=O at δ ~170 ppm).
  • IR: Distinguishes oxadiazole (C=N at ~1600 cm⁻¹) from possible thione (C=S at ~1250 cm⁻¹) impurities .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?

Answer:

  • DFT Calculations: B3LYP/6-31G(d) optimizes geometry and calculates Fukui indices to identify electrophilic sites (e.g., C2 of oxadiazole).
  • MD Simulations: Predicts hydrolysis pathways in aqueous environments (e.g., attack by OH⁻ at the oxadiazole carbonyl).
    Data Example:
ParameterValue
Hydrolysis ΔG‡~25 kcal/mol
Half-life (pH 7.4)~48 hours
Reference: Stability studies align with benzothiazole derivatives .

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